![molecular formula C13H17N3O3S B7595410 N-[4-(hydroxymethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B7595410.png)
N-[4-(hydroxymethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(hydroxymethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide, commonly known as HET0016, is a selective inhibitor of the 20-hydroxyeicosatetraenoic acid (20-HETE) synthesizing enzyme, cytochrome P450 (CYP) 4A isoforms. HET0016 has gained significant attention in the scientific community due to its potential applications in various research fields, including cancer, cardiovascular diseases, and inflammation.
Mécanisme D'action
HET0016 selectively inhibits the synthesis of N-[4-(hydroxymethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide, which is a potent vasoconstrictor and pro-inflammatory mediator. N-[4-(hydroxymethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide is synthesized by the CYP4A isoforms, which are highly expressed in various tissues, including the kidney, liver, and vasculature. By inhibiting the synthesis of N-[4-(hydroxymethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide, HET0016 reduces vasoconstriction, inflammation, and tissue damage.
Biochemical and Physiological Effects:
HET0016 has been shown to have various biochemical and physiological effects in animal models and cell cultures. In animal models of hypertension and heart failure, HET0016 reduces blood pressure, improves cardiac function, and reduces cardiac hypertrophy. In animal models of arthritis and colitis, HET0016 reduces inflammation and tissue damage. In cancer cell cultures and animal models, HET0016 inhibits cancer cell growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
HET0016 has several advantages and limitations for lab experiments. One of the advantages is its selectivity for the CYP4A isoforms, which reduces the risk of off-target effects. Another advantage is its ability to inhibit the synthesis of N-[4-(hydroxymethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide, which is a potent vasoconstrictor and pro-inflammatory mediator. However, one of the limitations is its low solubility in water, which can limit its use in some experiments. Another limitation is its potential toxicity at high concentrations, which requires careful dose optimization.
Orientations Futures
There are several future directions for the research on HET0016. One direction is to investigate its potential applications in other research fields, such as neurodegenerative diseases and metabolic disorders. Another direction is to develop more potent and selective inhibitors of the CYP4A isoforms, which can enhance its therapeutic potential. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of HET0016 on various biological processes.
Méthodes De Synthèse
The synthesis of HET0016 involves the reaction of 1,3,5-trimethylpyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminomethylphenol to yield the corresponding amide. Finally, the amide is treated with sulfuryl chloride to form HET0016.
Applications De Recherche Scientifique
HET0016 has been extensively studied for its potential applications in various research fields. In cancer research, HET0016 has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and prostate cancer cells. In cardiovascular research, HET0016 has been shown to reduce blood pressure and improve cardiac function in animal models of hypertension and heart failure. In inflammation research, HET0016 has been shown to reduce inflammation and tissue damage in animal models of inflammatory diseases, such as arthritis and colitis.
Propriétés
IUPAC Name |
N-[4-(hydroxymethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-9-13(10(2)16(3)14-9)20(18,19)15-12-6-4-11(8-17)5-7-12/h4-7,15,17H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIHOZMYZVHJLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NC2=CC=C(C=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(hydroxymethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.